Hexachlorocyclohexane

Description

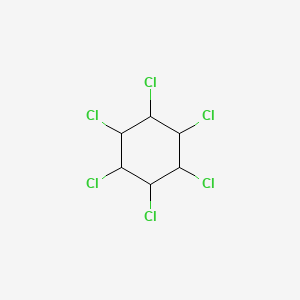

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6-hexachlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYXXMFPNIAWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl6, Array | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407 | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epsilon-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR. | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.675, 1.9 g/cm³ | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane. | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/ | |

CAS No. |

608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2 | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane, 1,2,3,4,5,6-hexachloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lindane [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HCH [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | zeta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | eta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | theta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .delta.-Lindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epsilon-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BHC or HCH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-HEXACHLORCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVM9A2N49K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .BETA.-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM80ODM9PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .EPSILON.-1,2,3,4,5,6-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV2D256Z3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NEE7PCAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .DELTA.-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RHN9KHN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Chemical Treatment Methods

Advanced Oxidation Processes (AOPs): AOPs are effective for treating HCH-contaminated water. These processes generate highly reactive hydroxyl radicals that can degrade HCH isomers. nih.govresearchgate.net A study demonstrated that a UV/H₂O₂ treatment could achieve 99% degradation of all HCH isomers within 75 minutes. nih.gov Other AOPs include Fenton's reagent (using iron salts and hydrogen peroxide) and electrochemical oxidation. nih.govnih.gov These methods are particularly useful for liquid waste streams but can be less effective for highly contaminated soils or solid waste due to the difficulty of bringing the oxidizing agents into contact with the contaminant. researchgate.netmostwiedzy.pl

Base-Catalyzed Dechlorination (BCD): The BCD process was specifically developed to treat chlorinated hazardous wastes like HCH. It involves heating the contaminated material with a hydrogen-donating reagent and an alkaline catalyst, which strips the chlorine atoms from the HCH molecules, converting them into less toxic compounds. This process was successfully used to treat 3,500 tons of HCH waste isomers as part of a large-scale remediation project.

Bioremediation

utilizes microorganisms to break down contaminants into less harmful substances. nih.gov This approach is considered a more environmentally friendly and cost-effective solution for large areas with low to moderate contamination. mibirem.eu

Bioaugmentation: This involves introducing specific HCH-degrading bacteria to the contaminated site. The bacterium Sphingobium indicum B90A has been identified as capable of degrading all major HCH isomers, including the highly recalcitrant β-HCH. teriin.org

Biostimulation: This technique involves adding nutrients and other amendments to the soil to stimulate the activity of the native HCH-degrading microbial populations. teriin.orgresearchgate.net

Field trials have demonstrated promising results. At a dumpsite in Lucknow, India, 1,200 tonnes of HCH-contaminated soil were treated using bioremediation, showing significant degradation of HCH isomers in both biostimulation and bioaugmentation plots. teriin.org

Comparative Overview of Disposal Technologies

The selection of a disposal or treatment technology depends on the type of waste, concentration of contaminants, site conditions, and cost.

| Technology | Principle | Advantages | Disadvantages & Challenges |

| Secure Landfilling | Containment of waste in engineered facilities to prevent environmental release. | Relatively low cost for large volumes; established methodology. | Does not destroy the contaminant; requires long-term monitoring; potential for future leaks. a-otc.comumsha.ac.ir |

| High-Temperature Incineration | Thermal destruction of HCH at temperatures >1,100°C. | High destruction efficiency (>99.88%); can treat various waste types (solid, liquid, sludge). epa.gov | Very high energy consumption and cost; risk of forming highly toxic PCDDs/PCDFs if not properly controlled. |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals (e.g., •OH) to chemically degrade HCH. | Rapid and effective for contaminated water; can achieve complete mineralization. nih.govresearchgate.net | High cost of reagents; less effective for solid waste and highly concentrated liquids; potential for forming other by-products. mostwiedzy.pl |

| Use of microorganisms to metabolize HCH into less toxic compounds. | Cost-effective and sustainable for large sites; in-situ application minimizes site disturbance. mibirem.eunih.gov | Slow process; effectiveness is highly dependent on environmental conditions (pH, temperature, nutrients). nih.gov |

Environmental Fate and Transformation Pathways of Hexachlorocyclohexane Isomers

Biotransformation and Biodegradation of Hexachlorocyclohexane (B11772) Isomers

Microbial degradation is a key process in the natural attenuation of HCH isomers in soil and water. cdc.govnih.gov Both aerobic and anaerobic microorganisms have been shown to transform HCH into less harmful substances.

Aerobic Biotransformation Pathways

Under aerobic conditions, several bacterial strains can utilize HCH isomers as a source of carbon and energy. nih.govuri.edu The primary aerobic degradation pathway for HCH isomers is known as the "Lin pathway". asm.orgnih.gov This pathway involves a series of enzymatic reactions that lead to the mineralization of HCH.

The initial steps in the aerobic degradation of γ-HCH involve dehydrochlorination and hydrolytic dechlorination. frontiersin.org The γ-HCH is first converted to 1,3,4,6-tetrachloro-1,4-cyclohexadiene (B1210607) (1,4-TCDN), which is then transformed into 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (B1199288) (2,5-DDOL). frontiersin.org Further enzymatic reactions convert 2,5-DDOL to intermediates that can enter central metabolic pathways. frontiersin.org

The degradation pathways for other isomers like α-HCH, β-HCH, and δ-HCH share similarities with the γ-HCH pathway but also exhibit key differences, particularly in the initial enzymatic steps. nih.gov For instance, the degradation of β-HCH and δ-HCH can involve two successive hydrolytic dechlorination reactions. nih.gov

A diverse range of microorganisms capable of aerobically degrading HCH isomers have been identified. Among the most well-studied are bacteria belonging to the genus Sphingobium (formerly Sphingomonas). nih.govmdpi.comasm.org Strains such as Sphingobium japonicum UT26 and Sphingobium indicum B90A have been shown to efficiently degrade various HCH isomers. nih.govresearchgate.net These bacteria harbor the lin genes that encode the enzymes responsible for HCH degradation. nih.govasm.org The genetic organization of these lin genes can vary among different Sphingobium strains, suggesting horizontal gene transfer plays a role in the evolution of HCH degradation capabilities. asm.org

Actinobacteria, particularly those from the genus Streptomyces, also demonstrate significant potential for HCH bioremediation. mdpi.comconicet.gov.artaylorfrancis.com Streptomyces sp. M7, for example, has been shown to effectively metabolize α- and β-HCH isomers, degrading a significant percentage of these compounds within a week. nih.gov Consortia of Actinobacteria have been found to be effective in degrading lindane in both liquid and slurry systems. frontiersin.org

Other bacterial genera implicated in the aerobic degradation of HCH include Flavobacterium, Pseudomonas, Vibrio, and Burkholderia. researchgate.net

The initial and critical steps in the aerobic degradation of HCH are catalyzed by two key enzymes: HCH dehydrochlorinase (LinA) and haloalkane dehalogenase (LinB). asm.orgasm.org

LinA is a dehydrochlorinase that catalyzes the elimination of a hydrogen chloride (HCl) molecule from HCH isomers, leading to the formation of a double bond. frontiersin.org This enzyme is responsible for the first two dehydrochlorination steps in the degradation of lindane. frontiersin.org Different variants of the LinA enzyme exist, and their sequence differences influence their ability to degrade various HCH isomers. asm.org For example, dehydrochlorination of (+)-α-, γ-, and δ-HCH catalyzed by the LinA2 enzyme exhibits significant carbon and hydrogen isotope fractionation. acs.orgnih.govacs.org

LinB is a hydrolytic dechlorinase that removes chlorine atoms from the intermediate products of LinA action through a hydrolytic mechanism. frontiersin.org Specifically, LinB catalyzes the hydrolytic dechlorination of 1,4-TCDN to 2,5-DDOL in the lindane degradation pathway. frontiersin.org LinB has also been implicated in the degradation of β- and δ-HCH. nih.govfrontiersin.org Similar to LinA, different LinB variants exhibit varying substrate specificities and kinetic properties. asm.org The hydrolytic dechlorination of δ-HCH by LinB shows a large carbon isotope fractionation but a smaller hydrogen isotope fractionation, which is characteristic of nucleophilic substitution reactions. nih.govacs.org Both LinA and LinB have been found to be located in the periplasmic space of the bacterial cell. nih.gov

| Enzyme | Function | Reaction Catalyzed (Example with γ-HCH) | Location in Cell |

| LinA | Dehydrochlorinase | γ-HCH → 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN) | Periplasmic Space |

| LinB | Hydrolytic dechlorinase | 1,4-TCDN → 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL) | Periplasmic Space |

Isomer-Specific Degradation Rates under Aerobic Conditions

The aerobic biodegradation of this compound (HCH) isomers is significantly influenced by the stereochemistry of the chlorine atoms on the cyclohexane (B81311) ring. This structural difference between the isomers leads to notable variations in their susceptibility to microbial degradation. The degradation rates generally follow the order: γ-HCH > α-HCH > δ-HCH > β-HCH. nih.gov

The γ-HCH isomer, commonly known as lindane, is the most readily degraded isomer under aerobic conditions. nih.gov In contrast, the β-HCH isomer is the most persistent, a characteristic attributed to its stable equatorial positioning of all its chlorine atoms, which makes it resistant to microbial attack. oup.comhchforum.com Studies have shown that the half-life of HCH isomers in the environment can range from 8 to 10 years. nih.gov In un-amended soil, the half-life of γ-HCH has been reported to be between 439 and 570 days, while for the more stable isomers (α, β, and δ), it can range from 686 to 828 days. omicsonline.org However, under optimized conditions with a defined microbial consortium, the degradation can be much faster. For instance, in one study, the degradation rates for α, β, γ, and δ isomers at a concentration of 25 ppm were 0.0122, 0.0144, 0.0126, and 0.0122 mg/L/h, respectively. bioline.org.br Another study reported even faster rates of approximately 2.08 µg h-1 for α, γ, and δ isomers, and 0.93 µg h-1 for the β isomer. researchgate.net

The initial and key enzymes in the aerobic degradation pathway are dehydrochlorinase (LinA) and haloalkane dehalogenase (LinB). nih.gov These enzymes exhibit different levels of activity towards the various HCH isomers, which contributes to the observed differences in degradation rates.

Table 1: Aerobic Degradation of HCH Isomers by a Defined Microbial Consortium

| Isomer | Degradation Rate (mg/L/h at 10 ppm) | Degradation Rate (mg/L/h at 25 ppm) | Time for Complete Degradation (at 10 ppm) | Time for Complete Degradation (at 25 ppm) |

|---|---|---|---|---|

| α-HCH | 0.0186 | 0.0122 | 120 h | 168 h |

| β-HCH | 0.0136 | 0.0144 | 120 h | 168 h |

| γ-HCH | 0.0179 | 0.0126 | 72 h | 96 h |

| δ-HCH | 0.0176 | 0.0122 | 120 h | >168 h (10% remaining) |

Data sourced from a study on the degradation of technical grade HCH in a soil slurry by a defined bacterial consortium. bioline.org.br

Anaerobic Biotransformation Pathways

Under anaerobic conditions, HCH isomers undergo biotransformation primarily through reductive dechlorination, a process that is often more effective for these highly chlorinated compounds than aerobic degradation.

Microbial Consortia and Dechlorinating Bacteria (e.g., Dehalococcoides species, Dehalobacter sp., Clostridium sp.)

A variety of anaerobic bacteria, often working in consortia, are capable of dechlorinating HCH isomers. Specific genera have been identified as key players in this process:

Dehalococcoides species: These are well-known organohalide-respiring bacteria. Strains of Dehalococcoides mccartyi have been shown to preferentially degrade γ-HCH over α- and δ-HCH, with insignificant biotransformation of β-HCH. researchgate.netresearchgate.net They can use γ-HCH as a terminal electron acceptor for growth. researchgate.net The transformation of HCH isomers by Dehalococcoides leads to the formation of monochlorobenzene and benzene (B151609). researchgate.net

Dehalobacter sp.: This genus is also known for its dehalorespiration capabilities. A coculture containing a Dehalobacter species has been shown to reductively dechlorinate β-HCH to benzene and chlorobenzene (B131634), using H₂ as an electron donor. oup.comnih.gov This indicates that the dechlorination is a respiratory process. oup.comnih.gov Distinct Dehalobacter populations have been identified as responsible for the dechlorination of lindane and its intermediate, monochlorobenzene. acs.org

Clostridium sp.: Several species within this genus, including Clostridium sphenoides, Clostridium rectum, Clostridium butyricum, and Clostridium pasteurianum, have been shown to actively degrade γ-HCH under anaerobic conditions. publish.csiro.auresearchgate.netnih.gov Washed cell suspensions of C. sphenoides adapted to γ-HCH were found to metabolize α- and γ-HCH, but not the β- and δ-isomers. publish.csiro.auuq.edu.au Cell-free preparations of C. sphenoides degraded lindane to γ-tetrachlorocyclohexene (γ-TCCH). nih.gov

Other bacteria such as Citrobacter freundii, Desulfovibrio species, and Pelobacter have also been implicated in the anaerobic degradation of HCH isomers. nih.govnih.gov

Reductive Dechlorination and Dichloroelimination Processes

The primary mechanism of anaerobic HCH biotransformation is reductive dechlorination , where a chlorine atom is removed and replaced by a hydrogen atom. This is often coupled with dichloroelimination , a process where two adjacent chlorine atoms are removed, resulting in the formation of a double bond. nih.gov

The anaerobic degradation of HCH isomers typically proceeds via the formation of tetrachlorocyclohexene (TCCH) isomers. researchgate.net For instance, the degradation of γ-HCH often involves the formation of γ-TCCH. nih.gov The biotransformation of β-HCH has been shown to proceed through two sequential dichloroelimination reactions to form dichlorocyclohexadiene. oup.com

Formation of Less Chlorinated Intermediates (e.g., Monochlorobenzene, Benzene)

Through a series of reductive dechlorination and dichloroelimination steps, HCH isomers are converted into less chlorinated and ultimately non-chlorinated compounds. Monochlorobenzene and benzene are frequently reported as the final products of anaerobic HCH degradation. nih.govnih.govacs.org The ratio of benzene to monochlorobenzene produced can depend on the specific HCH isomer being degraded. nih.gov For example, the anaerobic degradation of β-HCH by a Dehalobacter coculture yields both benzene and chlorobenzene. oup.comnih.gov Similarly, anaerobic microbial consortia enriched from contaminated sediments have been shown to transform α-, β-, γ-, and δ-HCH to benzene and monochlorobenzene. nih.govconsensus.app While benzene is still a hazardous substance, it is less toxic and more readily degraded under aerobic conditions than the parent HCH compounds. hchforum.com

Factors Influencing Biotransformation Rates

Microbial Community Structure and Activity

The structure and activity of the microbial community are critical factors governing the rate and extent of HCH biotransformation.

The presence and abundance of specific HCH-degrading microorganisms are fundamental. For instance, amplicon sequencing has revealed that populations of Desulfomicrobium can significantly increase during the anaerobic biotransformation of HCH, suggesting their important role in the degradation process. nih.gov Similarly, in anaerobic enrichment cultures, the absolute abundances of Pelobacter and Dehalobacter have been observed to increase significantly during the dechlorination of α- and δ-HCH. nih.gov

The activity of the microbial community is also influenced by the history of exposure to the contaminant. Microbial communities from historically contaminated sites may exhibit higher degradation rates due to adaptation and enrichment of HCH-degrading populations. researchgate.net Furthermore, the stereochemistry of the HCH isomers can influence the biotransformation rates, with some isomers being more readily degraded than others due to stereochemical hindrances or different energy requirements for enzymatic attack. researchgate.net

Substrate Bioavailability in Contaminated Matrices

The bioavailability of this compound (HCH) isomers in contaminated matrices, such as soil and sediment, is a critical factor that often limits their microbial degradation. Bioavailability refers to the fraction of a chemical that is accessible to microorganisms for uptake and transformation. Even when potent HCH-degrading microorganisms are present and environmental conditions are favorable, the low bioavailability of HCH can hinder the effectiveness of bioremediation efforts.

Several factors contribute to the limited bioavailability of HCH in the environment:

Sorption to Soil and Sediment Particles: HCH isomers, being hydrophobic compounds, have a strong tendency to adsorb to organic matter and clay particles in soil and sediment. nih.gov This sorption process reduces the concentration of HCH in the aqueous phase, which is the primary medium for microbial uptake. The degradation of HCH has been observed to be much faster in liquid or slurry systems compared to soil, highlighting the restrictive role of sorption. nih.gov

Sequestration and Aging: Over time, HCH can become sequestered within the micropores of soil aggregates and the complex matrix of soil organic matter. This process, often referred to as "aging" or "weathering," makes the contaminant progressively less available to microbial attack. acs.org In aged contaminated sites, a significant portion of the HCH may exist in a non-bioavailable form. acs.org

The bioavailability of HCH isomers can also be influenced by their specific physical and chemical properties. For example, the different isomers have varying solubilities and sorption coefficients, which can affect their distribution and accessibility in the soil matrix.

Strategies to enhance the bioavailability of HCH include:

Use of Surfactants: Surfactants can increase the apparent solubility of hydrophobic compounds like HCH and facilitate their desorption from soil particles. However, the effectiveness of surfactants can vary, and some may be toxic to the degrading microorganisms.

Mechanical Mixing and Slurry Reactors: Creating soil slurries can break up soil aggregates and increase the contact between the contaminant, water, and microorganisms, thereby enhancing bioavailability. asm.org

Fungal-Bacterial Interactions: As mentioned previously, fungal mycelia can act as transport vectors, moving HCH isomers from inaccessible locations to areas where degrading bacteria are active, thus increasing their bioavailability. nih.govoup.comuonbi.ac.ke

Research has shown that the degradation rates of HCH are often dependent on its concentration in the soil. mdpi.com This suggests that at low concentrations, where bioavailability is a significant limiting factor, the degradation may be very slow or even cease altogether. Conversely, at very high concentrations, HCH can be toxic to the microbial populations responsible for its degradation. mdpi.com

The following table presents research findings on the impact of bioavailability on HCH degradation.

| Factor Affecting Bioavailability | Observation | Implication for Degradation | References |

| Sorption to soil | Degradation is much faster in liquid or slurry conditions compared to soil. | Strong adsorption to soil particles limits microbial access to HCH. | nih.gov |

| Aging/Weathering | In aged polluted sites, a portion of contaminants appear to be inaccessible for biodegradation. | Over time, HCH becomes sequestered and less available for degradation. | acs.org |

| Fungal-bacterial interactions | Mycelial networks can transport HCH, increasing its availability to bacteria. | Fungal activity can enhance the bioavailability and subsequent degradation of HCH. | nih.govoup.comuonbi.ac.ke |

| Contaminant concentration | HCH degradation rates in soil can be concentration-dependent. | Bioavailability can be a limiting factor at low concentrations, while high concentrations can be toxic. | mdpi.com |

Ecotoxicological and Biochemical Impact of Hexachlorocyclohexane Isomers

Effects on Aquatic Organisms

The aquatic environment is a significant reservoir for HCH isomers, posing a threat to its inhabitants. The gamma isomer, commonly known as lindane, is generally considered the most toxic to aquatic life. epa.gov

Aquatic invertebrates also exhibit susceptibility to HCH. Studies have reported bioconcentration of lindane in various invertebrates, including algae, aquatic plants, snails, and mussels. europa.eu For instance, the 48-hour LC50 (the concentration lethal to 50% of the test population) for the cladoceran Daphnia magna has been reported to be between 460 and 1,200 µg/L for lindane. epa.gov The chronic toxicity of lindane is also a concern, with a 90-day no-observed-effect concentration (NOEC) for the emergence of the freshwater caddisfly larvae (Limnephilus lunatus) being less than 1 ng/L. europa.eu

Toxicity of Lindane (γ-HCH) to a Selection of Freshwater Invertebrates

| Organism | Test Duration | Endpoint | Toxicity Value (µg/L) | Reference |

|---|---|---|---|---|

| Daphnia magna (Cladoceran) | 48 hours | LC50 | 460 - 1,200 | epa.gov |

| Simocephalus serrulatus (Cladoceran) | 48 hours | LC50 | 520 | epa.gov |

| Gammarus lacustris (Scud) | 96 hours | LC50 | 48 | epa.gov |

| Chironomus tentans (Midge) | 48 hours | LC50 | 207 | epa.gov |

Fish are particularly vulnerable to HCH contamination, with bioaccumulation being a significant concern. dss.go.theuropa.eu The bioconcentration factors (BCFs) for HCH isomers in fish can be high, indicating that these compounds can accumulate in their tissues to levels much higher than in the surrounding water. cdc.gov For example, a bioconcentration study with bluegill sunfish exposed to lindane for 28 days revealed BCFs of over 1000. europa.eu

Acute toxicity of HCH to fish varies among species and can be influenced by factors such as water temperature and the lipid content of the fish. researchgate.net For instance, the 96-hour LC50 for lindane in rainbow trout has been reported as 22 µg/L. europa.eu

Sublethal effects of HCH on fish are also of great concern. Lindane has been shown to cause reproductive and endocrine-disrupting effects in fish. europa.eu In female zebrafish (Danio rerio), exposure to lindane resulted in a decrease in egg production, a microscopic decrease in ovulation, and a biochemical decrease in estradiol (B170435) (E2) levels. trjfas.org These findings suggest that lindane can lead to hormonal disorders and significantly affect ovulation and fertilization in female zebrafish. trjfas.org The β-isomer of HCH has also been noted for its estrogenic effects in fish. dss.go.th

Bioconcentration Factors (BCFs) of HCH Isomers in Various Aquatic Organisms

| Isomer | Organism | BCF | Reference |

|---|---|---|---|

| α-HCH | Zebra fish | 1,100 | cdc.gov |

| β-HCH | Zebra fish | 1,460 | cdc.gov |

| γ-HCH | Zebra fish | 850 | cdc.gov |

| δ-HCH | Zebra fish | 1,770 | cdc.gov |

| γ-HCH | Bluegill sunfish | >1000 | europa.eu |

Effects on Terrestrial Organisms

The impact of HCH extends to terrestrial ecosystems, affecting a variety of organisms. HCHs have been detected in various plants, including tree bark, pine needles, lichens, and mosses. dss.go.th While γ-HCH shows limited uptake from soils and does not appear to biomagnify to a great extent in plants and terrestrial organisms, its persistence is still a concern. nih.gov

In wildlife, organochlorine contamination surveys have detected HCH isomers in various species. dss.go.th For example, in a study in southern India, HCH was found in the tissues of different animals. dss.go.th Bird eggs have also been used to monitor HCH contamination, with β-HCH concentrations being significantly higher than γ-HCH in some seabird eggs. dss.go.th

Mammalian and Human Health Effects Research

The toxicological effects of HCH isomers on mammals, including humans, have been a subject of extensive research. The primary target organ for HCH toxicity is the central nervous system. inchem.org

The different isomers of HCH exhibit varied effects on the central nervous system. The α and γ isomers are known to be central nervous system stimulants, while the β and δ isomers act as depressants. inchem.org In cases of acute poisoning, symptoms can include irritability, restlessness, muscle spasms, ataxia, and tonic-clonic convulsions, which can progress to central nervous system depression and respiratory failure. inchem.org

The neurotoxic mechanism of γ-HCH (lindane) is primarily attributed to its interaction with the GABA-A receptor-chloride channel complex. agriscigroup.us Lindane acts as a noncompetitive antagonist, blocking the inhibitory action of the neurotransmitter GABA (gamma-aminobutyric acid), which leads to hyperexcitability of the nervous system. agriscigroup.usnih.gov Other proposed mechanisms for the neurological effects of HCH include enhanced synaptic activity and inhibition of Na+-K+-ATPase. inchem.org

Animal studies have shown that exposure to γ-HCH can lead to convulsions, while β-HCH can induce a comatose state. iiab.me Developmental neurotoxicity has also been observed in animals exposed to γ-HCH, with effects including seizures, impacts on motor activity, learning, and memory, and changes in neurotransmitter levels. cdc.gov

Several HCH isomers have been identified as endocrine-disrupting chemicals, meaning they can interfere with the body's hormonal systems. nih.gov The β-isomer, in particular, has garnered attention for its estrogenic effects in mammalian cells, laboratory animals, and fish. dss.go.th It is highly persistent in mammalian tissues. dss.go.th

Research suggests that β-HCH can act as an endocrine-disrupting chemical by interfering with hormone cascades. nih.gov It has been shown to have weak estrogenic activity. nih.govresearchgate.net Studies on the LNCaP prostate cancer cell line, which is sensitive to androgens, have provided evidence for the endocrine-disrupting potential of β-HCH. nih.gov

Furthermore, HCH isomers can interfere with steroidogenesis. nih.govresearchgate.net In rats, reproductive effects of β-HCH include testicular atrophy. dss.go.th Dermal application of technical HCH to rats resulted in decreased serum testosterone (B1683101) levels. researchgate.net In female rats, treatment with γ-HCH led to significantly reduced ovulation rates. researchgate.net Workers exposed to γ-HCH in pesticide manufacturing have shown changes in the levels of sex hormones. epa.gov

The mechanisms through which HCH isomers exert their endocrine-disrupting effects are complex and can involve mimicking the action of natural hormones (agonistic effect) or blocking their action (antagonistic effect). trjfas.org

Immunosuppressive Effects

The isomers of hexachlorocyclohexane (B11772) (HCH) exhibit notable immunomodulatory and, in many instances, immunosuppressive effects. These effects are not uniform across all isomers and can vary based on the specific component of the immune system being examined.

Research has demonstrated that β-HCH, a persistent environmental contaminant, can induce significant changes in immune function. In a study on female mice, dietary exposure to β-HCH resulted in a dose-dependent suppression of several immune responses. Specifically, the proliferation of splenocytes in response to mitogens such as lipopolysaccharide (LPS), phytohemagglutinin (PHA), and concanavalin (B7782731) A (Con A) was markedly decreased. nih.gov Furthermore, T-lymphocyte-mediated cytolysis of tumor targets was reduced, along with a significant decrease in natural killer (NK) cell activity. nih.govoup.com These findings indicate that β-HCH can impair both humoral and cell-mediated immunity without causing overt changes in the weight or histology of lymphoid organs. nih.gov

Similarly, γ-HCH, commonly known as lindane, has been shown to suppress both primary and secondary antibody responses to sheep red blood cells in mice, with the secondary response being more significantly affected. nih.gov The immunosuppressive effects of lindane appear to be dose and time-dependent. nih.gov Some studies have reported a biphasic response to γ-HCH, with initial stimulation of the immune system followed by suppression. nih.gov Chronic exposure to even low doses of lindane has been associated with systemic immune suppression. researchgate.net

The immunotoxicity of HCH isomers is a presumed health effect in humans, primarily based on animal evidence. cdc.govcdc.gov While direct human data is limited, the consistent findings in animal models across different isomers suggest a potential risk to the human immune system following exposure. The mechanisms underlying these immunosuppressive effects are complex and may involve alterations in cytokine production, lymphocyte proliferation, and the function of cytotoxic cells. nih.govresearchgate.net

Liver Enzyme Induction and Hepatic Effects

The liver is a primary target organ for the toxic effects of this compound (HCH) isomers. Exposure to HCH can lead to a range of hepatic effects, including the induction of various drug-metabolizing enzymes. This enzymatic induction is a key biochemical response to HCH exposure and can have significant implications for the metabolism of both HCH itself and other xenobiotics.

The different isomers of HCH exhibit varying potencies in inducing hepatic enzymes. For instance, α-HCH has been shown to be a potent inducer of cytochrome P450 (CYP) enzymes. The induction of these enzymes can alter the metabolic pathways of HCH, potentially leading to the formation of reactive metabolites that can cause cellular damage.

Chronic exposure to lindane (γ-HCH) has been associated with effects on the liver in both humans and animals. epa.gov Animal studies have demonstrated that oral exposure to lindane can lead to liver toxicity. epa.gov Similarly, β-HCH is known to cause liver toxicity in animals. cdc.gov Histological studies of rats treated with β-HCH have revealed degenerative changes in renal tubules, indicating that the kidneys are also affected. dss.go.th

The induction of liver enzymes by HCH isomers is a critical component of their toxicity. It can lead to increased oxidative stress, disruption of cellular homeostasis, and ultimately contribute to the development of liver damage. The specific profile of induced enzymes can vary depending on the HCH isomer, the dose, and the duration of exposure.

Mutagenic and Teratogenic Properties

The mutagenic and teratogenic potential of this compound (HCH) isomers has been a subject of scientific investigation, with varying results depending on the specific isomer and the experimental system used.

Regarding mutagenicity, there is evidence to suggest that HCH isomers can induce genetic damage. For example, β-HCH has been shown to induce DNA damage through the phosphorylation of H2AX, a marker of DNA double-strand breaks. nih.gov This suggests a potential mechanism by which this isomer could contribute to genomic instability. Some studies have indicated that HCHs can alter genomic integrity, which has contributed to their classification as possible human carcinogens. researchgate.net

In terms of teratogenicity, which refers to the capacity to cause developmental malformations, animal studies have provided some evidence of adverse developmental effects. Oral exposure to γ-HCH during gestation in various animal species has been shown to have adverse effects on a range of developmental endpoints. cdc.gov These include impacts on the development of the male and female reproductive tracts, the central nervous system, heart, thymus, and spleen. cdc.gov However, some sources state that developmental effects have not been noted in animal studies with lindane. epa.gov

Data on the developmental toxicity of β-HCH is more limited but has shown increased perinatal mortality and increased liver weight in pups exposed during gestation and lactation. cdc.gov Technical-grade HCH has been associated with increased fetal resorptions in mice and altered neurotransmitter levels in the brains of rat offspring when administered during gestation. cdc.gov

It is important to note that the evidence for mutagenicity and teratogenicity can be complex and sometimes conflicting. The differing physicochemical properties and metabolic pathways of the HCH isomers likely contribute to their varying potentials to induce genetic and developmental toxicity.

Carcinogenicity Assessments and Mechanisms (e.g., Non-genetic Mechanisms of Tumorigenicity, AhR Signaling)

The carcinogenicity of this compound (HCH) isomers has been evaluated by various regulatory and scientific bodies, with classifications often varying by isomer. The mechanisms underlying the carcinogenic potential of HCH are thought to involve both genetic and non-genetic pathways.

The U.S. Environmental Protection Agency (EPA) has classified lindane (γ-HCH) as a possible human carcinogen (Group B2/C), based on evidence from oral animal studies showing it to be a liver carcinogen. epa.gov The U.S. Department of Health and Human Services also determined in 2005 that lindane could cause cancer in humans. beyondpesticides.org In contrast, α-HCH has been associated with the highest incidence of hepatic nodules and hepatocellular carcinomas in male mice following oral exposure when compared to other isomers. dss.go.th

One of the key non-genetic mechanisms implicated in HCH-induced tumorigenicity is the activation of the Aryl hydrocarbon receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, cell growth, and differentiation. Studies have shown that β-HCH can act as an activator of AhR signaling. nih.gov Upon binding to β-HCH, the AhR can translocate to the nucleus and promote the transcription of target genes, some of which are involved in cellular proliferation and tumorigenesis. Evidence suggests that β-HCH can directly interact with AhR, leading to its activation and subsequent degradation through the ubiquitin-proteasome system. nih.gov

The activation of AhR by HCH isomers can lead to a cascade of downstream events, including the induction of cytochrome P450 enzymes, which can contribute to oxidative stress and cellular damage. This sustained cellular stress and proliferation can promote the development of tumors, particularly in the liver. The role of AhR signaling highlights a significant non-genotoxic mechanism through which HCH isomers can exert their carcinogenic effects.

Isomer-Specific Toxicological Profiles and Bioaccumulation Tendencies in Tissues

Due to their lipophilic nature, HCH isomers have a tendency to accumulate in fat-containing tissues. researchgate.net However, the degree of bioaccumulation and persistence varies significantly among the isomers. β-HCH is notably the most persistent isomer in biological systems. dss.go.th Its molecular structure makes it more resistant to metabolism and elimination, leading to higher concentrations in human fat, blood, and breast milk compared to other isomers. dss.go.th This high bioaccumulation potential of β-HCH contributes to its long-term toxicity.

In contrast, γ-HCH (lindane) is metabolized and eliminated from the body more rapidly than the β-isomer. dss.go.th Despite its faster clearance, γ-HCH is acutely more toxic, primarily affecting the central nervous system and causing symptoms such as convulsions. dss.go.th The α- and δ-isomers also have distinct toxicological properties. For instance, α-HCH has been identified as a potent inducer of liver enzymes and has been linked to a high incidence of liver tumors in animal studies. dss.go.th

The differential toxicological effects of the HCH isomers can be summarized as follows:

α-HCH: Primarily associated with liver toxicity and tumorigenicity.

β-HCH: Highly persistent and bioaccumulative, with evidence of immunotoxicity and potential endocrine-disrupting effects.

γ-HCH (Lindane): The most acutely neurotoxic isomer, also linked to liver and immune system effects.

The isomer-specific differences in toxicity and bioaccumulation are crucial for risk assessment. While environmental samples may show higher concentrations of α- and γ-HCH, the greater persistence of β-HCH often leads to its predominance in human tissues, posing a long-term health risk. dss.go.th

Interactive Data Table: Isomer-Specific Effects of this compound

| Isomer | Primary Target Organ(s) | Key Toxicological Effects | Bioaccumulation Potential |

| α-HCH | Liver | Enzyme induction, Tumorigenicity | Moderate |

| β-HCH | Adipose Tissue, Liver, Immune System | High persistence, Immunosuppression, Potential endocrine disruption | High |

| γ-HCH (Lindane) | Central Nervous System, Liver | Acute neurotoxicity, Liver toxicity, Immunosuppression | Low to Moderate |

| δ-HCH | Liver, Nervous System | Contributes to overall toxicity of technical HCH | Moderate |

Advanced Analytical Methodologies for Hexachlorocyclohexane Isomer Characterization

Chromatographic Techniques for Isomer Separation and Quantification

Chromatography is a fundamental analytical technique for separating complex mixtures. For HCH isomers, gas chromatography is the most employed technique due to the volatility and thermal stability of these compounds.

Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive and selective method for the analysis of electrophilic compounds, such as organochlorine pesticides like HCH. The ECD is particularly sensitive to halogenated compounds, making it an ideal detector for tracing levels of HCH isomers in environmental samples.

The principle of GC-ECD involves the sample being separated into its individual components within a capillary column. As each component elutes from the column, it enters the detector, which contains a radioactive source (typically Nickel-63) that emits beta particles (electrons). These electrons generate a constant current between two electrodes. When electronegative compounds like HCH isomers pass through the detector, they capture some of the electrons, causing a decrease in the current. This drop in current is measured as a positive signal, which is proportional to the concentration of the analyte.

The selection of the capillary column is critical for the effective separation of HCH isomers. Columns with different stationary phases, such as DB-5 and DB-17HT, are often used for primary analysis and confirmation, respectively researchgate.net. Method validation studies have demonstrated excellent linearity, sensitivity, and reproducibility for the analysis of HCH isomers using GC-ECD thermofisher.com. For instance, a validated method for α-, β-, γ-, and δ-HCH in agar-agar culture media reported analytical recoveries ranging from 84% to 101% with relative standard deviations lower than 5% epa.gov.

Table 1: Typical GC-ECD Operating Conditions for HCH Isomer Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-1701 (30 m × 0.25 mm × 0.25 μm) | mdpi.com |

| Injector Temperature | 250 °C | thermofisher.com |

| Oven Program | Initial 100 °C (1 min), ramp 20 °C/min to 180°C, ramp 5 °C/min to 270°C, ramp 20 °C/min to 320°C (2 min hold) | thermofisher.com |

| Detector | Electron Capture Detector (ECD) | thermofisher.comepa.gov |

| Detector Temperature | 330 °C | thermofisher.com |

| Carrier Gas | Helium | usda.gov |

| Makeup Gas | Nitrogen or Argon/Methane (B114726) | researchgate.net |

Gas chromatography/combustion-isotope ratio mass spectrometry (GC/C-IRMS) is a powerful technique used to determine the stable isotope ratios of individual compounds in a mixture. For HCH, this technique primarily focuses on measuring the carbon isotope ratio (¹³C/¹²C), expressed in delta notation (δ¹³C). This information is invaluable for identifying the sources of HCH contamination and for assessing the extent of microbial degradation in the environment, as different manufacturing processes and degradation pathways result in distinct isotopic signatures.

In a GC/C-IRMS system, the eluent from the GC column passes through a combustion furnace where the organic compounds are quantitatively converted to carbon dioxide (CO₂) and water. The CO₂ gas is then introduced into the isotope ratio mass spectrometer, which measures the relative abundance of the different isotopic masses (e.g., mass 44 for ¹²CO₂ and mass 45 for ¹³CO₂).

Studies have shown that technical grade HCH mixtures from different manufacturers can have significantly different δ¹³C values, providing a unique "isotopic fingerprint" for source apportionment weebly.com. Furthermore, microbial degradation of HCH isomers often leads to a significant enrichment of the heavier ¹³C isotope in the remaining fraction, a phenomenon known as isotopic fractionation. The extent of this fractionation is expressed as a carbon isotope enrichment factor (εC). For example, during reductive dechlorination, εC values of –3.4 ± 0.5‰ and –3.9 ± 0.6‰ have been reported for lindane (γ-HCH) weebly.comresearchgate.net. In contrast, aerobic biodegradation shows smaller fractionation, with εC values ranging from –1.0 ± 0.2‰ to –1.6 ± 0.3‰ for α-HCH weebly.com.

Table 2: Stable Carbon Isotope (δ¹³C) Values and Enrichment Factors (εC) for HCH Isomers

| Isomer | δ¹³C Value (‰) of Reference Standards | εC (‰) during Degradation | Reference |

|---|---|---|---|

| α-HCH | -26.23 ± 0.25 | -1.9 ± 0.1 (Oxidation) | mdpi.com |

| β-HCH | -25.90 ± 0.31 | Not Reported | mdpi.com |

| γ-HCH | -27.93 ± 0.31 | -3.4 ± 0.5 to -3.9 ± 0.6 (Reductive Dechlorination) | mdpi.comweebly.comresearchgate.net |

| δ-HCH | -26.84 ± 0.2 | Not Reported | mdpi.com |

Sample Preparation and Extraction Methods for Diverse Matrices

The effective extraction and cleanup of HCH isomers from complex matrices such as soil, water, and biological tissues are critical steps prior to chromatographic analysis. The choice of extraction method depends on the nature of the sample matrix and the target analytes.

Solid-phase extraction (SPE) is a widely used sample preparation technique that is more efficient and uses less solvent than traditional liquid-liquid extraction. SPE involves passing a liquid sample through a cartridge or disk containing a solid adsorbent (the stationary phase). The analytes of interest are retained on the sorbent, while the matrix components are washed away. The analytes are then eluted with a small volume of an appropriate solvent.

A variety of sorbents can be used for the extraction of HCH isomers, including nonpolar phases like C18, polar phases such as Florisil and silica (B1680970) gel, and ion-exchange resins chromatographyonline.comscioninstruments.com. For example, a method using matrix solid-phase dispersion (MSPD) with Florisil as the sorbent has been successfully applied to determine HCH isomers in various plant matrices, with mean recoveries in the range of 91-98% nih.govresearchgate.net. Dispersive solid-phase extraction (d-SPE) with a combination of C18 and primary-secondary amine (PSA) sorbents has also been used for purification, yielding recoveries between 80% and 115% researchgate.net.

Table 3: Recovery of HCH Isomers Using Solid-Phase Extraction (SPE) from Plant Matrices

| Isomer | Matrix | Sorbent | Mean Recovery (%) | Reference |

|---|---|---|---|---|

| α-HCH | Various Plants | Florisil (MSPD) | 91-98 | nih.govresearchgate.net |

| β-HCH | Various Plants | Florisil (MSPD) | 91-98 | nih.govresearchgate.net |

| γ-HCH | Various Plants | Florisil (MSPD) | 91-98 | nih.govresearchgate.net |

| δ-HCH | Various Plants | Florisil (MSPD) | 91-98 | nih.govresearchgate.net |

Liquid-phase microextraction (LPME) is a miniaturized sample preparation technique that uses minimal amounts of organic solvents (typically in the microliter range). It is considered a green analytical chemistry approach. In LPME, a small volume of an immiscible organic solvent is used to extract analytes from an aqueous sample. The small droplet of solvent can be exposed to the sample directly (single-drop microextraction) or contained within a porous hollow fiber (hollow-fiber LPME).

LPME offers high enrichment factors and efficient sample cleanup. Different modes of LPME, such as dispersive liquid-liquid microextraction (DLLME), have been developed and applied to the analysis of various organic pollutants. For instance, DLLME has been successfully used for the simultaneous determination of four HCH isomers and six pyrethroid pesticides in milk, followed by GC-ECD analysis tandfonline.com. The technique is valued for its simplicity, speed, and low consumption of solvents and samples mdpi.com.

Table 4: Application of Liquid-Phase Microextraction for HCH Isomer Analysis

| LPME Technique | Matrix | Analytes | Detection Method | Key Advantages | Reference |

|---|---|---|---|---|---|

| Dispersive Liquid-Liquid Microextraction (DLLME) | Milk | α-, β-, γ-, δ-HCH and pyrethroids | GC-ECD | Fast, low solvent use, high enrichment | tandfonline.com |

| Hollow Fiber-LPME | Aqueous Solutions | Organochlorine Pesticides | GC/ITMS | Low solvent and sample consumption, simple | |

| Single-Drop Microextraction (SDME) | Water | Organochlorine Pesticides | GC-ECD | High concentration factors, simple setup |

For solid and semi-solid samples like soil and sediment, more rigorous extraction techniques are required. Soxhlet extraction is a classical method that involves the continuous extraction of the sample with a boiling solvent over several hours. While effective, it is time-consuming and requires large volumes of organic solvent usda.gov.

Accelerated solvent extraction (ASE), also known as pressurized liquid extraction (PLE), is a more modern and efficient alternative. ASE uses conventional solvents at elevated temperatures (50-200 °C) and pressures (1000-3000 psi) to increase the efficiency and speed of the extraction process thermofisher.comanaliticaweb.com.br. The high temperature enhances the solubility and diffusion of the analytes, while the high pressure keeps the solvent in its liquid state, allowing for rapid extractions (typically 15-20 minutes) with significantly less solvent consumption compared to Soxhlet usda.govlcms.cz.

Comparative studies have shown that the extraction efficiencies of ASE for HCH isomers from soil are comparable to, and in some cases better than, those obtained by Soxhlet extraction usda.govnih.govresearchgate.net.

Table 5: Comparison of Extraction Methods for HCH Isomers from Polluted Soil (Concentration in µg/g)

| Isomer | Accelerated Solvent Extraction (ASE) | Soxhlet Extraction | Microwave-Assisted Extraction (MAE) | Reference |

|---|---|---|---|---|

| α-HCH | 382 (RSD 8.1%) | 383 (RSD 9.8%) | 377 (RSD 7.9%) | researchgate.net |

| γ-HCH | 832 (RSD 9.9%) | 831 (RSD 11.2%) | 829 (RSD 10.2%) | researchgate.net |

Compound-Specific Isotope Analysis (CSIA) for Source Apportionment and Transformation Assessment

Compound-Specific Isotope Analysis (CSIA) has emerged as a powerful tool for tracking the origin and environmental fate of HCH isomers. mdpi.comnih.gov This method measures the ratios of stable isotopes (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl, and ²H/¹H) within the HCH molecule, which can vary depending on the manufacturing process and subsequent degradation reactions. nih.govnih.gov

The analysis of stable carbon isotope ratios (δ¹³C) is a key aspect of CSIA for HCH. Different manufacturers of technical HCH mixtures often exhibit distinct δ¹³C signatures, allowing for source differentiation. weebly.comresearchgate.net Furthermore, biological and chemical degradation processes often lead to isotopic fractionation, where molecules containing the lighter isotope (¹²C) react faster than those with the heavier isotope (¹³C). This results in an enrichment of ¹³C in the remaining undegraded HCH, providing evidence of in-situ degradation. mdpi.comweebly.com

Studies have shown that both aerobic and anaerobic biodegradation of HCH isomers lead to significant carbon isotope fractionation. weebly.com For instance, during reductive dechlorination of γ-HCH by sulfate-reducing bacteria, carbon isotope enrichment factors (εC) have been quantified, demonstrating the potential of CSIA to monitor anaerobic bioremediation. acs.orgnih.gov The degree of fractionation can also help distinguish between different degradation pathways. For example, a study on the biotransformation of α-HCH in wheat showed increased δ¹³C values, indicating a C-Cl bond cleavage during transformation. nih.gov

Table 1: Carbon Isotope Enrichment Factors (εC) for HCH Isomers during Biodegradation

| HCH Isomer | Degradation Condition | Microorganism/System | εC (‰) |

| γ-HCH | Anaerobic | Desulfococcus gigas | -3.9 ± 0.6 |